2-(4-Fluorophenyl)-4-methyl-6-[4-(piperidin-1-YL)butoxy]pyrimidine
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Overview
Description
2-(4-Fluorophenyl)-4-methyl-6-[4-(piperidin-1-YL)butoxy]pyrimidine is a synthetic organic compound that features a pyrimidine core substituted with a fluorophenyl group, a methyl group, and a piperidinylbutoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-4-methyl-6-[4-(piperidin-1-YL)butoxy]pyrimidine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the pyrimidine core.
Attachment of the Piperidinylbutoxy Group: The piperidinylbutoxy group can be attached through an etherification reaction, where a piperidine derivative reacts with a butyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-4-methyl-6-[4-(piperidin-1-YL)butoxy]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-(4-Fluorophenyl)-4-methyl-6-[4-(piperidin-1-YL)butoxy]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its pharmacological properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Drug Discovery: It serves as a lead compound in the development of new drugs for various diseases, including cancer and neurological disorders.
Industrial Applications: The compound is used in the synthesis of other complex organic molecules and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-4-methyl-6-[4-(piperidin-1-YL)butoxy]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to a biological response. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperine and evodiamine, which also contain the piperidine moiety, exhibit similar pharmacological properties.
Fluorophenyl Derivatives: Compounds such as 4-fluorobenzylpiperidine and 4-fluorophenylmethanol share structural similarities and may have comparable biological activities.
Uniqueness
2-(4-Fluorophenyl)-4-methyl-6-[4-(piperidin-1-YL)butoxy]pyrimidine is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. The presence of the fluorophenyl group enhances its binding affinity to certain biological targets, while the piperidinylbutoxy group improves its solubility and bioavailability.
Properties
CAS No. |
715651-76-6 |
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Molecular Formula |
C20H26FN3O |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-4-methyl-6-(4-piperidin-1-ylbutoxy)pyrimidine |
InChI |
InChI=1S/C20H26FN3O/c1-16-15-19(23-20(22-16)17-7-9-18(21)10-8-17)25-14-6-5-13-24-11-3-2-4-12-24/h7-10,15H,2-6,11-14H2,1H3 |
InChI Key |
ORTUSOZFGJTTMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=C(C=C2)F)OCCCCN3CCCCC3 |
Origin of Product |
United States |
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